(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate

Chiral synthesis Enantiomeric purity Diastereomeric control

Chiral resolution of racemic mixtures reduces yield and inflates API production costs. (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate (CAS 149552-52-3) addresses this with defined (S)-stereochemistry at the benzylic position. • ≥99.0% enantiomeric excess eliminates diastereomer separation, avoiding ~50% yield loss vs. racemic reagent. • Dual isocyanate/4-bromophenyl reactivity enables sequential urea formation then Suzuki-Miyaura coupling (C-Br oxidative addition 10-100× faster than C-Cl). • Chiral derivatizing agent for HPLC/LC-MS analysis of amines on standard C18 columns; Br isotopic signature enhances MS detection. Supplied as a white to off-white low-melting solid (mp 30-32°C) with rigorous quality control.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 149552-52-3
Cat. No. B125819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
CAS149552-52-3
Synonyms(S)-(-)-1-(4-BROMOPHENYL)ETHYL ISOCYANATE
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N=C=O
InChIInChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
InChIKeyAKVAGWOVWQDTAF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate: Procurement & Technical Specifications


(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate (CAS 149552-52-3) is a chiral isocyanate building block characterized by a bromophenyl moiety attached to an ethyl isocyanate group with defined (S)-stereochemistry . The compound exists as a white to off-white low-melting solid (melting point 30–32°C) with a boiling point of 145–147°C at 7 mmHg [1]. Its molecular formula is C₉H₈BrNO, with a molecular weight of 226.07 g/mol and density of 1.39 g/cm³ [2]. The chiral center at the benzylic position enables stereoselective reactions essential for synthesizing enantiomerically pure pharmaceutical intermediates and chiral derivatizing agents [3].

Chiral synthesis workflow for enantiopure intermediates
Enantioselective derivatization and chiral auxiliary preparation
Cross-coupling compatible with Pd-catalyzed reactions

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate: Generic Substitution Risks


Substitution of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate with racemic (±)-1-(4-bromophenyl)ethyl isocyanate (CAS 207974-15-0) introduces an equimolar mixture of (S)- and (R)-enantiomers that yields diastereomeric products in downstream reactions, fundamentally altering the stereochemical composition of final compounds and requiring additional chiral resolution steps that reduce overall yield and increase process cost . Similarly, substitution with the (R)-(+)-enantiomer (CAS 618461-78-2) produces opposite stereochemical outcomes that are pharmacologically non-interchangeable for target receptor binding applications [1]. While the chloro analog (S)-(-)-1-(4-chlorophenyl)ethyl isocyanate (CAS 745783-72-6) shares the (S)-configuration, the bromine-to-chlorine substitution alters electrophilicity and leaving-group potential in subsequent cross-coupling reactions, with bromine providing a superior handle for Suzuki-Miyaura and related Pd-catalyzed transformations relative to chlorine [2]. Procurement of the specific (S)-enantiomer with defined enantiomeric excess is therefore essential for maintaining stereochemical fidelity in chiral synthesis workflows.

Target
Substitute
Risk
(S)-enantiomer, single stereoisomer
Racemic (±)-mixture (CAS 207974-15-0)
Diastereomer mixture formation, may require chiral resolution
(S)-configuration
(R)-(+)-enantiomer (CAS 618461-78-2)
Opposite stereochemical outcome, may not transfer to target binding studies
4-Bromophenyl (C-Br handle)
4-Chlorophenyl analog (CAS 745783-72-6)
Reduced cross-coupling reactivity may shift synthetic efficiency

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate: Evidence vs. Closest Analogs


Stereochemical Configuration vs. Racemic Mixture

The target compound possesses a single defined (S)-stereochemical configuration, in contrast to the racemic (±)-1-(4-bromophenyl)ethyl isocyanate (CAS 207974-15-0) which contains an equimolar mixture of (S)- and (R)-enantiomers . In stereoselective synthesis, the use of a single enantiomer produces a single diastereomer in chiral derivatization reactions, whereas the racemic mixture yields a 1:1 mixture of diastereomers that require chromatographic separation, effectively reducing isolated yield of the desired stereoisomer by approximately 50% relative to theoretical maximum [1]. The target compound is typically supplied with enantiomeric excess (ee) specifications of ≥99.0% as verified by chiral HPLC, enabling direct incorporation into stereochemically sensitive synthetic routes without the need for enantiomeric enrichment [2].

Stereochemical Purity
Head-to-head
≥99.0% ee vs. 0% ee
Supports stereochemical-control study fit
~50% theoretical yield differential for desired diastereomer
Chiral synthesis Enantiomeric purity Diastereomeric control Pharmaceutical intermediates

Cross-Coupling Reactivity: Bromine vs. Chlorine

The target compound contains a para-bromophenyl moiety that serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [1]. In comparison, the chloro analog (S)-(-)-1-(4-chlorophenyl)ethyl isocyanate (CAS 745783-72-6) bears a chlorine substituent with substantially lower reactivity toward oxidative addition with Pd(0) catalysts. The C-Br bond (bond dissociation energy approximately 284 kJ/mol) undergoes oxidative addition approximately 10–100 times faster than the corresponding C-Cl bond (bond dissociation energy approximately 327 kJ/mol) under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous base, 80–100°C) [2]. This enhanced reactivity of the bromophenyl moiety enables sequential functionalization strategies where the isocyanate group undergoes nucleophilic addition while preserving the aryl bromide for subsequent cross-coupling steps [3].

Cross-Coupling Reactivity
Class-level
C-Br BDE ~284 kJ/mol vs. C-Cl ~327 kJ/mol
Supports Pd-coupling reactivity review
Oxidative addition rate may differ ~10-100× (class-level inference)
Cross-coupling Suzuki-Miyaura reaction Aryl bromide reactivity C-C bond formation

Mild Amidation Stereoretention

α-Chiral isocyanates including (S)-(-)-1-(4-bromophenyl)ethyl isocyanate can be converted to amides with minimal racemization when using DMAP-catalyzed condensation with carboxylic acids at 0°C [1]. In the Anderson racemization test, the DMAP-catalyzed method demonstrated approximately 1% racemization for α-chiral isocyanates, compared to 35% racemization observed with earlier thermal methods [2]. This stereoretention is critical for maintaining enantiomeric purity in chiral amide products. In contrast, non-chiral isocyanates such as 4-bromophenyl isocyanate (CAS 2493-02-9), which lacks the α-chiral ethyl group, cannot be employed in stereoselective transformations requiring defined stereochemistry at the isocyanate-bearing carbon [3]. The presence of the α-chiral center in the target compound enables the synthesis of stereochemically defined ureas, carbamates, and amides that are inaccessible from achiral aryl isocyanates .

Amidation Stereoretention
Reported
~1% racemization (DMAP) vs. ~35% (thermal)
Supports amidation stereoretention review
Anderson racemization test conditions
Amide synthesis Racemization control DMAP catalysis Peptide coupling

Enantiomeric Purity vs. Technical Grade Analog

Commercial (S)-(-)-1-(4-bromophenyl)ethyl isocyanate is supplied with enantiomeric excess specifications of ≥99.0% as determined by chiral HPLC [1]. In contrast, the (S)-chlorophenyl analog (CAS 745783-72-6) is commercially available primarily as a technical grade material with 90% purity and unspecified enantiomeric excess [2]. The 9-percentage-point difference in minimum specified purity (≥99.0% vs. 90%) represents a 10-fold reduction in maximum allowable impurity levels (≤1.0% vs. ≤10%). For stereochemically sensitive applications including chiral derivatization for HPLC analysis, chiral auxiliary synthesis, and enantioselective pharmaceutical intermediate production, this purity differential is operationally significant [3]. The target compound is manufactured under quality control that includes chiral HPLC verification of enantiomeric purity, whereas the chloro analog's technical grade specification is optimized for cost-sensitive industrial applications where stereochemical fidelity is less critical .

Commercial Purity Specification
Head-to-head
≥97% purity, ≥99.0% ee vs. 90% technical grade
Supports chiral purity specification review
10× impurity allowance difference
Enantiomeric purity Quality specifications Pharmaceutical grade Chiral HPLC

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate: Validated Application Scenarios


Chiral Ureas for Pharmaceutical Lead Optimization

Employ (S)-(-)-1-(4-bromophenyl)ethyl isocyanate for the stereoselective synthesis of chiral ureas via reaction with enantiomerically pure amines. The defined (S)-configuration at the benzylic position ensures production of a single diastereomer with ≥99.0% enantiomeric excess [1]. This avoids the approximately 50% yield loss associated with diastereomer separation required when using the racemic (±)-1-(4-bromophenyl)ethyl isocyanate . The resulting chiral urea scaffolds serve as privileged structures in medicinal chemistry for kinase inhibitors, GPCR modulators, and CNS-targeted therapeutics.

Orthogonal Bifunctional Building Block

Leverage the dual reactivity of (S)-(-)-1-(4-bromophenyl)ethyl isocyanate in stepwise synthetic sequences. The isocyanate group can first react with amines, alcohols, or carboxylic acids (using DMAP catalysis at 0°C to preserve stereochemistry with approximately 1% racemization [2]) to form ureas, carbamates, or amides. The retained 4-bromophenyl moiety then serves as a coupling partner for Suzuki-Miyaura or Sonogashira cross-coupling reactions, with C-Br oxidative addition occurring approximately 10-100× faster than C-Cl under standard Pd-catalyzed conditions [3]. This orthogonality is not achievable with the chloro analog or achiral 4-bromophenyl isocyanate.

Chiral Derivatization Agent for HPLC Analysis

Apply (S)-(-)-1-(4-bromophenyl)ethyl isocyanate as a chiral derivatizing agent (CDA) for the analysis of chiral amines and amino alcohols by reversed-phase HPLC or LC-MS. Reaction with racemic amine analytes produces diastereomeric urea derivatives that are chromatographically separable on standard C18 columns, eliminating the need for expensive chiral stationary phases . The bromine atom provides enhanced UV absorption (λmax ~220-260 nm for aryl bromide) and serves as a distinctive isotopic signature (1:1 Br⁷⁹/Br⁸¹ ratio) for LC-MS identification, improving detection sensitivity relative to non-halogenated CDAs. The high enantiomeric purity (≥99.0% ee) of the reagent is essential to minimize analytical error in ee determinations [4].

Application
Selection Property
Validation Focus
Chiral urea synthesis for lead optimization
Stereochemical control (S-configuration)
Enantiomeric purity verification
Sequential bifunctional synthesis
Orthogonal reactivity (isocyanate + aryl bromide)
Stepwise functional group compatibility
Chiral derivatization for HPLC analysis
Diastereomer formation on achiral columns
Detection sensitivity and ee determination accuracy

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